molecular formula C20H15Cl3N2OS B138027 (S)-Sertaconazole CAS No. 583057-51-6

(S)-Sertaconazole

Cat. No. B138027
M. Wt: 437.8 g/mol
InChI Key: JLGKQTAYUIMGRK-LJQANCHMSA-N
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Description

This would include the compound’s IUPAC name, its molecular formula, and its structural formula. The compound’s uses and applications would also be described.





  • Synthesis Analysis

    This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required, and the mechanism of the reaction.





  • Molecular Structure Analysis

    This would involve analyzing the compound’s molecular structure using techniques such as X-ray crystallography or NMR spectroscopy.





  • Chemical Reactions Analysis

    This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the products it forms.





  • Physical And Chemical Properties Analysis

    This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).




  • Scientific Research Applications

    Antifungal Efficacy and Tolerability

    • Efficacy in Dermatophytosis: (S)-Sertaconazole demonstrates superior efficacy and tolerability compared to miconazole in treating cutaneous dermatophytosis. It significantly decreases symptom scores and offers complete clinical cure in a higher percentage of patients (Sharma et al., 2011).

    Broad-Spectrum Antifungal Activity

    • Wide Range of Applications: Sertaconazole is effective against a variety of dermatophytes, yeasts (including Candida), and some opportunistic filamentous fungi and Gram-positive bacteria. It maintains antifungal activity in clinical isolates showing reduced susceptibility to other azoles (Croxtall & Plosker, 2009).

    Use in Superficial Candidiasis

    • Effectiveness Against Candidiasis: Sertaconazole shows potent antifungal action against skin and mucosal mycoses such as cutaneous, genital, and oral candidiasis, and tinea pedis. Its action includes inhibition of ergosterol biosynthesis and disruption of the fungal cell wall (Carrillo-Muñoz et al., 2013).

    Comparison with Other Antifungals

    • Comparative Efficacy: In a study comparing sertaconazole with terbinafine and luliconazole, sertaconazole showed superior relief in symptoms like pruritus in patients with dermatophytoses. All groups demonstrated equivalent negative mycological assessment, indicating no recurrence of the disease (Jerajani et al., 2013).

    Novel Formulations and Delivery Systems

    • Nail Patch Formulation: A study explored the use of sertaconazole-containing nail patches for treating onychodystrophy and onychomycosis. These patches showed effective penetration of sertaconazole into the nail without systemic absorption, suggesting a promising treatment option (Susilo et al., 2006).
    • Cubosomes for Corneal Targeting: Sertaconazole nitrate loaded cubosomes (STZ-CUBs) have been developed for managing fungal keratitis. They show enhanced permeability and mucoadhesive behavior, offering a novel delivery system for targeting the infected cornea (Younes et al., 2018).

    Safety And Hazards

    This would involve researching the compound’s toxicity, its potential health effects, and any precautions that need to be taken when handling it.




  • Future Directions

    This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesizing it.




    Each of these sections would be based on a thorough review of the scientific literature. The information would be presented in a clear, organized manner, with each section forming a separate paragraph with its own subheading.


    properties

    IUPAC Name

    1-[(2S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JLGKQTAYUIMGRK-LJQANCHMSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC2=C(C(=C1)Cl)SC=C2CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H15Cl3N2OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    437.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-Sertaconazole

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    9
    Citations
    TM Al-Nakib, T Lóránd, A Földesi… - Medical Principles and …, 2001 - karger.com
    … A = Amphotericin B; H = haloprogin; T = tolnaftate; S = sertaconazole. Compound numbers are accompanied by their MIC values (Ìg/ml) in parentheses. Compounds with a MIC of 6 Ìg/…
    Number of citations: 17 karger.com
    R Prasada - 2013 - search.proquest.com
    Background: Fungal infections are one of the most common skin infections in tropical countries like India. Tinea corporis refers to all dermatophytosis of glabrous skin except the palms, …
    Number of citations: 0 search.proquest.com
    W Bao, C Zhang, M Yang, D Nan, T Liu, X Guo… - Microchemical …, 2021 - Elsevier
    … Obviously, R-ibuprofen, S-sertaconazole and S-promethazine hydrochloride formed more … 4a and b), the imidazole group of S-sertaconazole formed van der Waals force and …
    Number of citations: 9 www.sciencedirect.com
    Z Wang, P Zhao, J Yu, Z Jiang, X Guo - Microchemical Journal, 2018 - Elsevier
    In this work, a graphene modified by Fe 3 O 4 nanoparticles (G-Fe 3 O 4 ) was prepared and characterized. Seven chiral imidazole antifungals, including ketoconazole, econazole, …
    Number of citations: 27 www.sciencedirect.com
    A Kessler, VL Kouznetsova… - Journal of Computational …, 2021 - World Scientific
    Sirtuin 2 (SIRT2) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that has been identified as a target for many diseases, including Parkinson’s disease (PD) and …
    Number of citations: 1 www.worldscientific.com
    V Saoji, B Madke - Indian Journal of Dermatology, Venereology and …, 2021 - ijdvl.com
    Background: Treatment of dermatophytosis is becoming costlier and challenging. Aims and Objectives: To study the efficacy of salicylic acid peel in dermatophytosis. Methods: Twenty-…
    Number of citations: 19 ijdvl.com
    M Bojanović, M Stalević, V Arsić-Arsenijević… - Journal of Fungi, 2023 - mdpi.com
    Otomycosis (OM) is a superficial fungal infection of the external auditory canal (EAC) with a worldwide prevalence ranging from 9% to 30%. Commonly, otomycoses are caused by …
    Number of citations: 1 www.mdpi.com
    P Cole, S Vasiliou, H Font - Drugs Fut, 2009 - access.portico.org
    As one of the largest and most important annual conferences on infectious diseases, this year’s 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC), held …
    Number of citations: 2 access.portico.org
    A Dhavan - 2015 - air.unimi.it
    The need to develop new fungicides remains a major driving force as fungal plant pathogens continue to develop resistance against existing fungicides at great speed, and also …
    Number of citations: 0 air.unimi.it

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